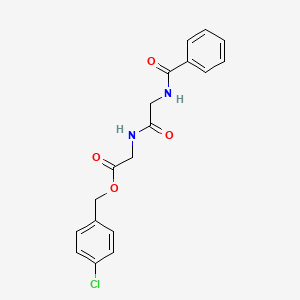

4-chlorobenzyl N-benzoylglycylglycinate

Description

The 4-chlorobenzyl group is a common structural motif in medicinal chemistry due to its electronic and steric effects, which enhance binding affinity to biological targets. For example, derivatives with this group have demonstrated herbicidal, anti-HIV, antitumor, and enzyme-inhibitory activities [[1]–[3], [6], [8]].

Structurally, the 4-chlorobenzyl group consists of a benzyl ring substituted with a chlorine atom at the para position. This substitution increases lipophilicity and influences intermolecular interactions (e.g., halogen bonding and hydrophobic effects), which are critical for biological activity .

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c19-15-8-6-13(7-9-15)12-25-17(23)11-20-16(22)10-21-18(24)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUFQHJPJKWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-chlorobenzyl-containing compounds are highly context-dependent. Below is a comparative analysis based on the evidence:

Anti-HIV Activity

- 4-Chlorobenzyl-substituted coumarin hybrids (e.g., compound f in ) exhibited 79% inhibition of HIV-1 at 100 µM, outperforming the reference drug AZT (58% inhibition) .

- In contrast, a diazo-incorporated coumarin with a 4-chlorobenzyl group showed 52% anti-HIV activity at the same concentration .

- SAR Insight : The position of substitution (e.g., C-5 vs. C-7 on the coumarin scaffold) and additional functional groups (e.g., pyrazole rings) significantly influence potency. The 4-chlorobenzyl group enhances activity by optimizing steric and electronic interactions with HIV-1 integrase .

Antitumor Activity

- A pyrazole derivative (6d ) with a 4-chlorobenzyl group exhibited reduced anticancer activity compared to its parent compound (5a ), likely due to steric hindrance disrupting intramolecular hydrogen bonding .

- In contrast, 4-(4-chlorobenzyl)pyridine was identified as a potent CYP2B6 inhibitor, aiding in the structural elucidation of cytochrome P450 enzymes .

- SAR Insight : Bulky 4-chlorobenzyl substitutions may hinder activity in some contexts (e.g., antitumor sulfonamides) but enhance it in others (e.g., enzyme inhibitors), depending on target binding pocket flexibility .

Herbicidal Activity

- Compounds with 4-chlorobenzyl groups demonstrated moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .

Key Data :

Compound (R1 Substituent) Activity Against Rape (%) Activity Against Barnyard Grass (%) 4-Chlorobenzyl 45–60 <10 4-Methoxyphenyl 30–50 <10 Phenyl 20–40 <10

Structural and Physicochemical Properties

- 4-Chlorobenzyl chloride (C₇H₆Cl₂) exhibits a planar aromatic ring with a Cl–C–C–Cl dihedral angle of 180°, confirmed by X-ray crystallography .

- Methyl N-(4-chlorobenzoyl)glycinate (C₁₀H₁₀ClNO₃), a related glycyl derivative, has a molecular weight of 227.64 g/mol and is used as a precursor in peptide synthesis .

Critical Analysis and SAR Trends

- Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., HIV integrase) .

- Steric Effects : Bulky 4-chlorobenzyl groups can either enhance (e.g., CYP2B6 inhibitors) or reduce (e.g., antitumor pyrazoles) activity depending on target geometry .

- Lipophilicity : Increased logP values from the 4-chlorobenzyl group improve membrane permeability but may reduce aqueous solubility in polar environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.